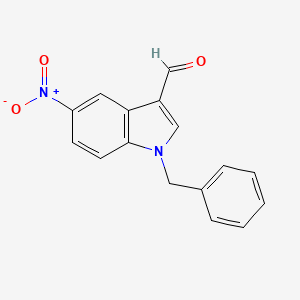

1-Benzyl-5-nitroindole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPMEIKWKUESBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370745 | |

| Record name | 1-benzyl-5-nitroindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300664-53-3 | |

| Record name | 5-Nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300664-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-5-nitroindole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Nitroindole 3 Carbaldehyde

Precursor Synthesis Strategies for 5-Nitroindole-3-carbaldehyde

The synthesis of the key intermediate, 5-nitroindole-3-carbaldehyde, requires two main transformations on the indole (B1671886) ring: nitration and formylation. The order of these steps can be varied, but typically involves the introduction of the nitro group followed by formylation.

The introduction of a nitro group onto the indole ring is achieved through electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions, particularly the acidity of the medium. bhu.ac.in

Nitration of indole under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, typically results in substitution at the C5 position of the benzene (B151609) ring portion of the indole nucleus. bhu.ac.in This is because under such conditions, the indole nitrogen is protonated, which deactivates the pyrrole (B145914) ring towards electrophilic attack. bhu.ac.in The less deactivated benzene ring then undergoes nitration, with the 5-position being favored.

Alternatively, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate can be employed, which tend to favor nitration at the C3 position of the pyrrole ring. bhu.ac.in However, for the synthesis of 5-nitroindole (B16589) derivatives, acidic conditions are necessary. The reaction is often carried out at low temperatures (0–5°C) to control the reaction rate and minimize the formation of side products.

A general scheme for the nitration of an indole derivative at the 5-position is presented below:

Table 1: General Conditions for Nitration of Indole Derivatives at the C5 Position

| Nitrating Agent | Acid Catalyst | Temperature | Typical Outcome |

|---|---|---|---|

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 0–5°C | Predominantly 5-nitroindole |

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. quimicaorganica.org

The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent is a chloromethyliminium salt, which acts as the electrophile in the subsequent aromatic substitution. chemistrysteps.com The reaction with the indole proceeds to form an iminium ion intermediate, which is then hydrolyzed during the workup to yield the final aldehyde. wikipedia.org

For the synthesis of 5-nitroindole-3-carbaldehyde, the Vilsmeier-Haack reaction is performed on the pre-synthesized 5-nitroindole. nih.gov This approach has been reported to produce the desired product in high yield. nih.gov

Table 2: Vilsmeier-Haack Formylation of 5-Nitroindole

| Reagents | Intermediate | Product | Reported Yield |

|---|---|---|---|

| 5-nitroindole, POCl₃, DMF | Vilsmeier Reagent | 5-Nitroindole-3-carbaldehyde | 85% nih.gov |

N-Benzylation Approaches for Indole-3-carbaldehyde Derivatives

The final step in the synthesis of 1-benzyl-5-nitroindole-3-carbaldehyde is the introduction of the benzyl (B1604629) group onto the nitrogen atom of the indole ring. This is typically achieved through N-alkylation, a common reaction for indoles.

N-alkylation of indoles is generally carried out in the presence of a base. The base serves to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion, which then reacts with an alkylating agent, in this case, a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Inorganic bases such as potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH) are commonly used for the N-benzylation of indole derivatives. These bases are effective in deprotonating the indole N-H. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

The general procedure involves stirring the indole derivative with the inorganic base and the benzyl halide in the chosen solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Table 3: N-Benzylation using Inorganic Bases

| Indole Derivative | Base | Benzylating Agent | Solvent |

|---|---|---|---|

| Indole-3-carbaldehyde derivatives | K₂CO₃ or KOH | Benzyl chloride or Benzyl bromide | DMF |

Stronger bases like sodium hydride (NaH) are also highly effective for the N-alkylation of indoles. rsc.org Sodium hydride irreversibly deprotonates the indole nitrogen, generating the sodium salt of the indole, which is a potent nucleophile. bhu.ac.in

The reaction is typically performed in an anhydrous polar aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF). rsc.org The indole derivative is first treated with sodium hydride to form the indolide anion, followed by the addition of the benzyl halide. This method often proceeds in excellent yield and with high selectivity for N-alkylation over C-alkylation. rsc.org

Table 4: N-Benzylation using Sodium Hydride

| Indole Derivative | Base | Benzylating Agent | Solvent |

|---|---|---|---|

| 5-substituted-1H-indole-3-carbaldehydes | Sodium Hydride (NaH) | Prenyl bromide | DMF |

Application of Benzyl Halide Reagents (e.g., Benzyl Bromide, Benzyl Chloride)

The introduction of the benzyl group onto the nitrogen atom of the 5-nitroindole ring is a critical step, commonly achieved using benzyl halide reagents. Benzyl bromide and benzyl chloride are the most frequently used alkylating agents for this purpose. organic-chemistry.orgchemicalbook.comgoogle.com The reaction is a classic nucleophilic substitution where the nitrogen atom of the indole, typically deprotonated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile and attacks the benzylic carbon of the benzyl halide, displacing the halide ion. sdiarticle3.commdpi.com

Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion compared to the chloride ion. organic-chemistry.org This higher reactivity allows the reaction to proceed under milder conditions or in shorter time frames. google.com However, benzyl chloride is often a more cost-effective and readily available alternative, making it suitable for large-scale industrial syntheses. vynova-group.comresearchgate.net The choice between benzyl bromide and benzyl chloride can depend on the specific reactivity of the indole substrate, desired reaction conditions, and economic considerations.

| Reagent | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Common Applications |

|---|---|---|---|---|

| Benzyl Bromide | C₇H₇Br | 171.04 | High | Used for efficient N-benzylation under mild conditions. sdiarticle3.comorganic-chemistry.org |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Moderate | Widely used in industrial processes due to lower cost. chemicalbook.comvynova-group.com |

Enhanced Synthesis Conditions: Microwave Irradiation Approaches

To improve the efficiency of the synthesis of this compound and related heterocyclic compounds, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. rsc.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. sdiarticle3.comajol.infoscielo.org.za

In the context of this synthesis, microwave energy can be applied to key steps such as the N-benzylation of the 5-nitroindole or the subsequent formylation step. The rapid and uniform heating provided by microwaves enhances the reaction kinetics, allowing for the efficient transformation of reactants. nih.gov This method is particularly advantageous for constructing heterocyclic systems and is considered a cornerstone of green chemistry due to its efficiency and reduced energy consumption. rsc.org For example, the synthesis of various indole derivatives has been successfully expedited using microwave assistance, demonstrating the versatility of this approach. rsc.orgnih.gov

Purification and Isolation Strategies

Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity. Standard laboratory techniques are employed for this purpose. If the product precipitates out of the reaction mixture upon completion or cooling, it can be initially isolated by simple filtration. mdpi.comresearchgate.net

The crude product is then typically washed with appropriate solvents to remove residual reagents and byproducts. scielo.org.za Common washing solvents include water to remove inorganic salts or ethanol (B145695) to remove more soluble organic impurities. mdpi.com

For further purification, recrystallization is a common and effective method. sdiarticle3.com The crude solid is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. If the product is not a solid or if recrystallization does not yield the desired purity, column chromatography is the method of choice. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the target molecule from complex mixtures. researchgate.net

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comnih.gov

For this compound, the primary retrosynthetic disconnections are:

C-N Bond Disconnection: The bond between the indole nitrogen (N1) and the benzyl group can be disconnected. This suggests that the final step could be the N-benzylation of a 5-nitroindole-3-carbaldehyde precursor.

C-C Bond Disconnection: The bond between the indole ring (C3) and the aldehyde carbon can be disconnected. This points to a formylation reaction (e.g., Vilsmeier-Haack reaction) on a 1-benzyl-5-nitroindole substrate.

Functional Group Interconversion (FGI): The nitro group can be introduced via nitration of a 1-benzyl-indole-3-carbaldehyde molecule.

These disconnections lead back to key intermediates such as 5-nitroindole-3-carbaldehyde, 1-benzyl-5-nitroindole, or 5-nitroindole itself, which can be synthesized from even simpler precursors.

Synthesis from 1-Hydroxyindole (B3061041) Derivatives

An alternative, though less direct, synthetic pathway could involve the use of 1-hydroxyindole derivatives. Research has shown that N-hydroxyindoles can be synthesized with high regioselectivity. For instance, 3-substituted-1-hydroxy-5-nitroindoles can be prepared through the catalyst-free annulation of nitrosoarenes (like 4-nitronitrosobenzene) with ethynyl (B1212043) ketones. researchgate.net

This N-hydroxyindole could potentially serve as a precursor. The synthetic sequence would involve:

Synthesis of a 1-hydroxy-5-nitroindole derivative. researchgate.net

Introduction of the carbaldehyde group at the C3 position.

A subsequent deoxygenation step to remove the N-hydroxyl group, followed by N-benzylation, or a direct conversion of the N-OH group to an N-benzyl group.

While more complex than the direct benzylation of 5-nitroindole, this pathway represents a viable alternative synthetic strategy, showcasing the diverse methods available for constructing substituted indole frameworks.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 5 Nitroindole 3 Carbaldehyde

Transformations of the Carbaldehyde Moiety at C3

The aldehyde functional group at the C3 position is the primary site of chemical reactivity in 1-Benzyl-5-nitroindole-3-carbaldehyde. It readily undergoes nucleophilic attack, leading to a variety of important chemical transformations.

Condensation reactions involving the C3-carbaldehyde and various nitrogen-based nucleophiles are a cornerstone of its chemistry. These reactions typically proceed via a Schiff base formation mechanism, where the nitrogen nucleophile attacks the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine or azomethine). derpharmachemica.com

The reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives yields the corresponding thiosemicarbazones. nih.gov This condensation is a type of Schiff base reaction, typically catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a solvent like ethanol (B145695) under reflux. aku.edu.trchemmethod.com The resulting thiosemicarbazones are characterized by the R-CH=N-NH-C(=S)NHR' functional group.

A series of novel 1-benzyl indole-based thiosemicarbazones has been synthesized by reacting 1-benzyl-1H-indole-3-carbaldehyde with various thiosemicarbazides. nih.gov The formation of the azomethine (-CH=N) bond is a key step in the synthesis, confirming the condensation at the C3-carbaldehyde position. nih.gov These reactions are efficient, providing a straightforward method to incorporate the thiosemicarbazone moiety onto the indole (B1671886) scaffold. nih.govaku.edu.tr

Table 1: Examples of Synthesized Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Resulting Derivative Type |

|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | Thiosemicarbazide | 1-Benzyl-indole-3-thiosemicarbazone |

| 1-Benzyl-1H-indole-3-carbaldehyde | 4-Phenylthiosemicarbazide | 1-Benzyl-indole-3-(N-phenyl)thiosemicarbazone |

| 1-Benzyl-1H-indole-3-carbaldehyde | 4-(4-Chlorophenyl)thiosemicarbazide | 1-Benzyl-indole-3-(N-4-chlorophenyl)thiosemicarbazone |

| 1-Benzyl-1H-indole-3-carbaldehyde | 4-(4-Fluorophenyl)thiosemicarbazide | 1-Benzyl-indole-3-(N-4-fluorophenyl)thiosemicarbazone |

Data synthesized from the methodology described in scientific literature. nih.gov

Analogous to thiosemicarbazone formation, this compound reacts with hydrazine (B178648) and its derivatives (such as hydrazides) to form hydrazones. nih.govnih.gov These reactions involve the condensation of the aldehyde with the terminal nitrogen atom of the hydrazine moiety, resulting in a structure containing the C=N-N linkage. dergipark.org.tr The synthesis is typically a straightforward condensation reaction performed in an alcohol solvent. nih.gov

The existence of compounds like 1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone confirms that this reaction pathway is viable for this specific indole aldehyde. sigmaaldrich.com The hydrazone functional group is a key structural motif in many biologically active compounds. researchgate.net Studies on other 5-substituted indole-3-carbaldehydes have demonstrated their successful conversion to a variety of hydrazone derivatives, further supporting the expected reactivity of the 5-nitro analog. researchgate.net

Table 2: Representative Hydrazone Derivatives from Indole-3-Carbaldehydes

| Aldehyde Precursor | Hydrazine/Hydrazide Reactant | Resulting Derivative |

|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | 4-Chloro-1-phthalazinylhydrazine | 1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone sigmaaldrich.com |

| 5-Bromo-1H-indole-3-carbaldehyde | Benzoylhydrazine | 5-Bromo-1H-indole-3-carbaldehyde benzoylhydrazone |

| 1H-Indole-3-carbaldehyde | Isonicotinic hydrazide | N'-((1H-indol-3-yl)methylene)isonicotinohydrazide |

This table illustrates the general reactivity pattern for the formation of hydrazones from indole-3-carbaldehydes.

The reaction of this compound with primary amines leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond, also known as an imine or azomethine group. derpharmachemica.comnih.gov This condensation reaction is typically catalyzed by acid and involves the elimination of water. nih.govfabad.org.tr The formation of thiosemicarbazones and hydrazones are specific examples of Schiff base formation. Aldehydes generally react readily with primary amines under specific conditions, which may include adjusting the pH and selecting an appropriate solvent and catalyst. derpharmachemica.com The resulting C=N double bond is a key feature of imine chemistry. derpharmachemica.com

The general synthetic route involves refluxing an equimolar mixture of the aldehyde and a primary amine in a solvent like ethanol, often with a catalytic amount of acetic acid. derpharmachemica.comnih.gov

Reaction Scheme: General Formation of a Schiff Base

In this context, R-CHO represents this compound.

Beyond reactions with nitrogen nucleophiles, the carbaldehyde group is a crucial participant in carbon-carbon bond-forming reactions, which are fundamental for extending the carbon skeleton of the molecule.

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that reacts an aromatic aldehyde with a ketone or another aldehyde containing an α-hydrogen. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and is typically carried out under basic conditions (e.g., using KOH or NaOH). psu.edumdpi.com

In the context of this compound, it can react with an enolizable ketone, such as a substituted acetophenone, to synthesize indolylchalcones. psu.eduresearchgate.net Chalcones are α,β-unsaturated ketones that serve as important intermediates in organic synthesis. psu.edu The reaction proceeds by the deprotonation of the α-carbon of the ketone by the base, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the indole aldehyde. Subsequent dehydration yields the characteristic indolylchalcone structure. Microwave irradiation has been shown to be an efficient method for this synthesis, often leading to excellent yields and shorter reaction times. psu.edu

Table 3: Examples of Indolylchalcones from N-Substituted Indole-3-Carbaldehydes

| Indole Aldehyde | Ketone | Base/Conditions | Resulting Product Type |

|---|---|---|---|

| N-Substituted Indole-3-carbaldehyde | 1-Biphenyl-4-yl-ethanone | Piperidine / Reflux | (E)-1-(Biphenyl-4-yl)-3-(N-substituted-1H-indol-3-yl)prop-2-en-1-one psu.eduresearchgate.net |

| 1-Methylindole-3-carboxaldehyde | 4-Bromoacetophenone | NaOH / Ball Milling | (E)-3-(1-Methyl-1H-indol-3-yl)-1-(4-bromophenyl)prop-2-en-1-one researchgate.net |

| Indole-3-carbaldehyde | Acetophenone | KOH / Ethanol | (E)-3-(1H-Indol-3-yl)-1-phenylprop-2-en-1-one |

This table demonstrates the utility of the Claisen-Schmidt condensation for synthesizing a variety of indolylchalcones.

Carbon-Carbon Bond Forming Reactions

Reactivity of the Indole Nucleus and Substituents

The reactivity of the this compound scaffold is a complex interplay of the inherent nucleophilicity of the indole ring and the electronic effects of its substituents. The indole nucleus is an aromatic heterocyclic system with a high electron density, which typically favors electrophilic substitution at the C3 position. ic.ac.ukresearchgate.net However, the presence of the 3-carbaldehyde and 5-nitro groups, both potent electron-withdrawing groups, significantly diminishes the nucleophilicity of the pyrrole (B145914) ring. researchgate.net This deactivation alters the typical reaction pathways of the indole core.

The N-benzyl group primarily serves as a protecting group, preventing N-alkylation or N-acylation reactions and increasing the molecule's solubility in organic solvents. The carbaldehyde at the C3 position is a versatile functional group, capable of undergoing nucleophilic addition, condensation, and oxidation reactions characteristic of aldehydes. wikipedia.orgekb.eg Furthermore, the presence of the aldehyde group can direct reactions to other positions of the indole ring, such as C2 or C4, by participating in cyclization or multicomponent reactions. nih.gov The nitro group at the C5 position further deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack and can itself be a site for reduction to an amino group, opening pathways for further derivatization.

Electrocyclization Reactions (e.g., Nazarov-type rearrangements)

While specific examples involving this compound are not prominent in the literature, the indole scaffold can participate in various electrocyclization reactions. These pericyclic reactions involve the concerted reorganization of π-electrons to form a new σ-bond, leading to cyclic products.

One relevant transformation is the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones to form cyclopentenones. Indole derivatives can be incorporated into this reaction in several ways. For instance, indole enones can undergo enantioselective Nazarov cyclization, catalyzed by a combination of Lewis and Brønsted acids, to produce cyclopenta[b]indoles. rsc.org In other strategies, the electron-rich indole nucleus can act as a nucleophile to intercept the pentadienyl cation intermediate of a Nazarov cyclization, effectively terminating the cyclization cascade and forming a new C-C bond at the indole C3 position. nih.gov This process has been used to create cyclopentenones bearing a quaternary α-carbon attached to the indole ring. nih.gov

Another form of electrocyclization involves the 6π-electron system. A notable example is the thermal 6π-electrocyclization of N-Boc-3-indolyl alkenyl oxime O-methyl ethers, derived from indole-3-carbaldehydes. Upon heating, these precursors undergo cyclization to form α-carbolines, a class of fused heterocyclic compounds. acs.org

| Reaction Type | Indole Substrate | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Interrupted Nazarov Cyclization | Indole (as nucleophile) | Propargyl vinyl ketones, Lewis Acid | C3-substituted Indole with a cyclopentenone moiety | nih.gov |

| Enantioselective Nazarov Cyclization | Indole enones | ZnCl₂, Chiral Spiro Phosphoric Acid | Cyclopenta[b]indoles | rsc.org |

| 6π-Electrocyclization | N-Boc-3-indolyl alkenyl oxime O-methyl ethers | Microwave heating (240 °C) | α-Carbolines | acs.org |

Mannich-type Coupling Reactions

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde, and a primary or secondary amine. wikipedia.org The indole nucleus, being rich in electrons, readily acts as the active hydrogen component, with nucleophilic attack typically occurring at the C3 position to form gramine-type derivatives. chemtube3d.com

However, for this compound, the C3 position is substituted. This prevents it from acting as the nucleophilic component in a traditional Mannich reaction. Instead, the aldehyde functionality of the molecule itself can serve as the aldehyde component in the reaction. In such a scenario, the indole-3-carbaldehyde would first react with an amine to form an electrophilic iminium ion, which is then attacked by a separate nucleophile (a compound with an acidic proton, like a ketone) to yield the final Mannich base. wikipedia.orgnih.gov While this pathway is mechanistically plausible, specific documented examples using this compound are scarce. The general principle, however, is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. nih.gov

Benzannulation Strategies for Polycyclic Compounds

The indole-3-carbaldehyde framework is a valuable precursor for benzannulation reactions, which involve the construction of a new benzene ring fused to an existing ring system. This strategy provides a direct route to polycyclic aromatic compounds like carbazoles, which are important pharmacophores.

A successful one-pot, transition-metal-free benzannulation strategy has been developed using 2-substituted indole-3-carbaldehydes as starting materials. acs.orgacs.org In this domino approach, a 2-(2-oxo-2-arylethyl)indole-3-carbaldehyde reacts with ynones or alkynoates in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. acs.org The reaction proceeds through a sequence of steps, likely involving aldol-type condensation, Michael addition, and intramolecular cyclization followed by aromatization, to afford multifunctional carbazole (B46965) derivatives in good yields. acs.org This methodology allows for significant structural diversity in the resulting carbazoles by simply varying the substituents on the indole and the alkyne reaction partner. acs.org

| Indole Substrate | Reaction Partner | Key Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methyl-2-(2-oxo-2-phenylethyl)-1H-indole-3-carbaldehyde | 1,3-Diphenylprop-2-yn-1-one | Cs₂CO₃, DMF, 100 °C, 12 h | 1-Benzoyl-9-methyl-2-phenyl-9H-carbazole | 81% | acs.org |

| 1-Methyl-2-(2-oxo-2-phenylethyl)-1H-indole-3-carbaldehyde | 1-(p-Tolyl)prop-2-yn-1-one | Cs₂CO₃, DMF, 100 °C, 12 h | 1-Benzoyl-9-methyl-2-(p-tolyl)-9H-carbazole | 75% | acs.org |

| 1-Benzyl-2-(2-oxo-2-phenylethyl)-1H-indole-3-carbaldehyde | 1,3-Diphenylprop-2-yn-1-one | Cs₂CO₃, DMF, 100 °C, 12 h | 1-Benzoyl-9-benzyl-2-phenyl-9H-carbazole | 79% | acs.org |

Multicomponent Reactions Incorporating the Indole-3-carbaldehyde Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient for generating molecular complexity. nih.gov The indole-3-carbaldehyde scaffold is an excellent aldehyde component in various MCRs, leading to the synthesis of diverse and complex heterocyclic systems. rsc.org

One prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and an aminoazine. bohrium.comnih.gov When indole-3-carbaldehydes are used in GBB reactions, the initially formed adduct can undergo spontaneous domino processes, such as oxidative Pictet-Spengler reactions, to yield novel fused polyheterocyclic scaffolds. bohrium.comnih.gov

The versatility of indole-3-carbaldehydes in MCRs has been demonstrated in numerous other synthetic routes. For instance, they can react with anilines and benzil (B1666583) in the presence of a heterogeneous catalyst to form mono- and bis-indolylimidazole derivatives. rsc.org These reactions highlight the power of MCRs to rapidly build complex molecular architectures from simple indole precursors, which is of significant interest in medicinal chemistry and drug discovery. beilstein-journals.orgbeilstein-journals.org

| Reaction Name | Other Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | Isocyanide, Aminoazine | Acid/oxidant combinations | Fused polyheterocyclic scaffolds | bohrium.comnih.gov |

| Indolylimidazole Synthesis | Aniline derivatives, Benzil | Zn²⁺@KSF, microwave | Mono- and bis-indolylimidazoles | rsc.org |

| Pyrano[2,3-d]pyrimidine Synthesis | Malononitrile, Barbituric acids | Fe₃O₄-NPs, EtOH | Pyrano[2,3-d]pyrimidines | rsc.org |

Derivatives and Analogues of 1 Benzyl 5 Nitroindole 3 Carbaldehyde: Design and Synthesis

N1-Benzyl Moiety Modifications

The N1-position of the indole (B1671886) ring offers a readily accessible site for chemical modification. The synthesis of N-substituted 5-nitroindole-3-carbaldehydes typically begins with the parent compound, 5-nitro-1H-indole-3-carbaldehyde. nih.gov This starting material is treated with a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF). This process generates an indolide anion, which then acts as a nucleophile, reacting with various electrophiles to introduce different substituents at the N1 position. nih.gov

The synthetic methodology is not limited to aryl groups; various alkyl and alkynyl chains can also be introduced at the N1 position. A notable example is the synthesis of 5-nitro-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde. nih.gov This compound is prepared by reacting 5-nitro-1H-indole-3-carbaldehyde with propargyl bromide in the presence of potassium hydroxide and dimethylformamide. The reaction is typically stirred for several hours at room temperature until completion, confirmed by thin-layer chromatography. nih.gov The introduction of the propargyl group, with its terminal alkyne, provides a reactive handle for further chemical transformations, such as click chemistry.

| Substituent Group | Example Reagent | General Synthetic Method |

|---|---|---|

| Substituted Benzyl (B1604629) | 4-Methylbenzyl bromide | Reaction of 5-nitro-1H-indole-3-carbaldehyde with the corresponding bromide in a KOH/DMF system. nih.gov |

| 4-Fluorobenzyl bromide | ||

| 3-Chlorobenzyl chloride | ||

| Alkynyl | Propargyl bromide | Reaction of 5-nitro-1H-indole-3-carbaldehyde with propargyl bromide in a KOH/DMF system. nih.gov |

C5-Nitro Moiety Modifications and Conjugations

The C5-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the indole ring. While direct replacement of the nitro group is complex, its presence can be leveraged in the design of conjugated molecules.

The C3-carbaldehyde function of N-substituted 5-nitroindole (B16589) derivatives serves as a key reactive site for conjugation. One important class of derivatives is formed through condensation with rhodanine (B49660) and its analogues. For instance, 5-nitroindole-rhodanine Schiff bases can be synthesized by reacting N-substituted 5-nitroindole-3-carbaldehydes (such as the parent N-benzyl compound or the N-propargyl derivative) with 3-aminorhodanine. nih.gov This reaction is typically carried out under inert conditions in anhydrous methanol (B129727), with triethylamine (B128534) (TEA) added as a basic catalyst. nih.gov The resulting precipitate is then filtered and purified to yield the target rhodanine conjugate. This Knoevenagel-type condensation links the indole scaffold to the rhodanine moiety via an imine bridge. nih.govresearchgate.net

C3-Carbaldehyde Moiety Derivatizations

The aldehyde group at the C3 position is a versatile functional group that can undergo a wide array of chemical transformations, providing a primary route to a large family of derivatives.

The aldehyde functional group of 1-benzyl-5-nitroindole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation yields 1-benzyl-5-nitroindole-3-carboxylic acid. The reaction is achieved using standard oxidizing agents common in organic synthesis, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This conversion from a neutral aldehyde to an acidic carboxyl group represents a significant modification of the molecule's chemical properties, opening pathways for the synthesis of esters, amides, and other acid derivatives.

| Position | Starting Moiety | Resulting Structure/Moiety | Reaction Type | Key Reagents |

|---|---|---|---|---|

| C3/C5 | C3-Carbaldehyde | Rhodanine Conjugate (Schiff Base) | Condensation | 3-Aminorhodanine, Triethylamine, Methanol nih.gov |

| C3 | C3-Carbaldehyde | C3-Carboxylic Acid | Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) |

Conversion to Alcohol Derivatives

The aldehyde functional group at the C-3 position of this compound is a versatile handle for chemical modification, with its reduction to a primary alcohol being a fundamental transformation. This conversion yields (1-Benzyl-5-nitro-1H-indol-3-yl)methanol, a derivative that serves as a key intermediate for further synthesis, such as esterification or etherification, and as a compound for biological evaluation in its own right.

The synthesis of the alcohol derivative is typically achieved through a chemical reduction of the parent aldehyde. nih.gov This reaction involves the use of a reducing agent capable of selectively converting an aldehyde to an alcohol without affecting the nitro group on the indole ring. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). The reaction proceeds under mild conditions, offering high yields of the desired product. unicam.itorganic-chemistry.org

The general procedure involves dissolving this compound in a suitable solvent, followed by the portion-wise addition of the reducing agent at a controlled temperature. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Upon completion, a standard workup procedure is followed to isolate and purify the resulting alcohol, (1-Benzyl-5-nitro-1H-indol-3-yl)methanol.

| Reactant | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (1-Benzyl-5-nitro-1H-indol-3-yl)methanol | Reduction |

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by identifying the key structural motifs required for interaction with a biological target. For derivatives of this compound, SAR studies focus on how modifications at the N-1, C-3, and C-5 positions of the indole ring influence their therapeutic effects, such as anticancer or antimicrobial activities. researchgate.netnih.gov

N-1 Position (Benzyl Group): The substitution at the indole nitrogen is a critical determinant of biological activity. The presence of the N-1 benzyl group is shown to significantly enhance potency compared to analogues with an unsubstituted N-H. nih.govrsc.org The hydrophobic character of the benzyl substituent is believed to be important for this increased activity. rsc.org Further modifications to the benzyl ring itself, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic properties and steric bulk, potentially leading to improved target binding and efficacy. mdpi.com For instance, halogenated benzyl groups have been shown to be effective in some tryptamine (B22526) analogues. mdpi.com

C-3 Position (Carbaldehyde/Methanol Group): The functional group at the C-3 position plays a pivotal role. The conversion of the C-3 carbaldehyde to a hydroxymethyl (alcohol) group is a significant modification. For some indole derivatives, this C-3 hydroxymethyl substituent is considered essential for maintaining biological activity. nih.gov This alcohol moiety can act as a hydrogen bond donor, potentially forming crucial interactions with target proteins. Further derivatization of this alcohol into ethers or esters can modulate the compound's lipophilicity and pharmacokinetic properties.

C-5 Position (Nitro Group): The C-5 position of the indole ring is a key site for influencing biological outcomes, particularly cytotoxicity in cancer cell lines. nih.gov The presence of a nitro group, which is a strong electron-withdrawing group, at this position is often crucial for activity. mdpi.com Replacing the nitro group with other substituents like halogens (e.g., bromo, chloro) or methoxy (B1213986) groups can drastically alter the compound's electronic distribution and its ability to interact with biological targets. nih.govmdpi.comnih.gov The nature of the C-5 substituent can impact noncovalent binding to DNA and interaction within hydrophobic pockets of target enzymes. nih.gov

| Position | Substituent/Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-1 | Benzyl Group | Significantly enhances potency compared to N-H; provides important hydrophobic character. | nih.govrsc.org |

| C-3 | Hydroxymethyl Group (Alcohol) | Considered essential for maintaining the biological activity of certain indole derivatives. | nih.gov |

| C-5 | Nitro Group | Crucial for cytotoxic activity; acts as a key electronic feature for target interaction. | nih.govmdpi.com |

| C-5 | Halogen (Br, Cl) or Methoxy (OCH₃) | Modulates activity; replacement of the nitro group alters electronic properties and potency. | nih.govmdpi.comnih.gov |

Advanced Applications in Organic Synthesis and Scaffold Development

Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of the indole (B1671886) nucleus, augmented by the electron-withdrawing nature of the nitro group and the aldehyde functionality at the 3-position, makes 1-Benzyl-5-nitroindole-3-carbaldehyde a versatile starting material for the synthesis of a variety of complex heterocyclic systems.

Synthesis of Carbazole (B46965) Frameworks

While direct, documented examples of the conversion of this compound into carbazole frameworks are not extensively reported in readily available literature, the structural components of this molecule suggest its potential as a precursor in established carbazole synthesis methodologies. The Cadogan reaction, for instance, involves the reductive cyclization of ortho-nitrobiphenyls to form carbazoles. In principle, a synthetic pathway that couples the indole nucleus of this compound with a suitable aromatic partner could generate an intermediate amenable to a Cadogan-type cyclization, ultimately yielding a substituted carbazole. The presence of the nitro group is a key feature for this type of transformation.

Formation of Beta-Amino Carbonyl Compounds

The aldehyde functional group at the 3-position of this compound makes it an ideal electrophilic partner in Mannich reactions for the synthesis of β-amino carbonyl compounds. This three-component reaction, involving the indole aldehyde, a primary or secondary amine, and a compound containing an active hydrogen (such as a ketone or another enolizable carbonyl compound), leads to the formation of a new carbon-carbon bond and the introduction of an aminoalkyl group.

The resulting β-amino carbonyl compounds are valuable synthetic intermediates, serving as precursors for the synthesis of more complex molecules, including various nitrogen-containing heterocycles and compounds with potential biological activity.

Table 1: Representative Mannich Reaction Components

| Indole Substrate | Amine | Active Hydrogen Component | Product Type |

|---|---|---|---|

| This compound | Secondary Amine (e.g., Dimethylamine) | Ketone (e.g., Acetophenone) | β-Amino Ketone |

Integration into Diverse Polycyclic and Fused Systems

The indole-3-carbaldehyde moiety is a well-established building block for the construction of a wide array of polycyclic and fused heterocyclic systems. The aldehyde group can participate in various condensation and cyclization reactions. For instance, it can react with active methylene compounds in Knoevenagel condensations, followed by intramolecular cyclization reactions to form fused pyran or pyridine rings.

Furthermore, domino or tandem reaction sequences initiated at the aldehyde or other reactive sites of the indole ring can lead to the rapid assembly of complex polycyclic structures. While specific examples utilizing this compound are not prevalent in the literature, the known reactivity patterns of similar indole-3-carbaldehydes suggest its potential in constructing intricate molecular frameworks.

Strategic Building Block in Medicinal Chemistry Scaffold Design

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. The 5-nitroindole-3-carbaldehyde substructure, in particular, serves as a versatile starting point for the synthesis of novel compounds with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized, or it can be used to modulate the electronic properties of the molecule.

The benzyl (B1604629) group at the 1-position provides a handle for modifying the steric and lipophilic properties of the molecule, which can be crucial for optimizing drug-like properties. The aldehyde at the 3-position is a key functional group for elaboration, allowing for the introduction of diverse side chains and the construction of larger, more complex scaffolds designed to interact with specific biological targets. The versatility of this building block allows medicinal chemists to systematically explore the structure-activity relationships of new compound series in the pursuit of novel therapeutic agents.

Mechanistic Investigations of Biological Interactions of 1 Benzyl 5 Nitroindole 3 Carbaldehyde and Its Derivatives

Role as Precursors for Potential Biological Agents

1-Benzyl-5-nitroindole-3-carbaldehyde serves as a valuable starting material for the generation of a diverse array of heterocyclic compounds with potential biological activities. The presence of the aldehyde group at the 3-position, the benzyl (B1604629) group at the 1-position, and the nitro group at the 5-position provides multiple reactive sites for chemical modification.

Researchers have utilized N-benzylindole-3-carboxaldehydes, closely related to the title compound, in condensation reactions to create more complex molecular architectures. For instance, a series of N-benzylindole-3-carboxaldehydes have been synthesized and subsequently reacted with other reagents to produce novel compounds with anti-proliferative properties. nih.gov The synthesis of these precursors is often achieved by reacting an appropriate indole (B1671886) carboxaldehyde with various aromatic substituted benzyl halides. nih.gov

Furthermore, carbaldehyde precursors are instrumental in the synthesis of novel heterocycles. For example, 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to generate a variety of heterocyclic systems, some of which have demonstrated cytotoxic activities against human cancer cell lines. cardiff.ac.uk This highlights the general utility of carbaldehyde-functionalized heterocycles as intermediates in the development of new therapeutic agents. The core structure of this compound is thus a promising foundation for the creation of new chemical entities with a range of biological targets.

Molecular Mechanisms of Cytotoxic Effects against Cancer Cells

While the direct cytotoxic mechanisms of this compound are not extensively detailed in the available literature, its derivatives have been the subject of numerous investigations, revealing a variety of ways in which they can combat cancer cells. These mechanisms include the inhibition of essential enzymes, modulation of programmed cell death, and interference with the cellular cytoskeleton.

The 5-nitroindole (B16589) moiety is a key feature that can be leveraged for therapeutic purposes. Research into 5-nitroindole ribonucleosides has shown their potential to interfere with viral replication through the inhibition of RNA-dependent RNA polymerase (RdRP). nih.gov Specifically, a 5-nitroindole ribonucleotide has been demonstrated to be universally incorporated opposite each native RNA base by the poliovirus RdRP. nih.gov Although this is a viral polymerase, it suggests that the 5-nitroindole scaffold has the potential to interact with the active sites of polymerases. While direct evidence for the inhibition of human RNA Polymerase II by this compound or its close derivatives is not yet established, the findings from virology provide a rationale for exploring this potential mechanism of action in cancer cells, where the transcription machinery is often dysregulated.

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. There is an indication that this compound itself has the potential to trigger this process in cancerous cells. The ability of cancer cells to evade apoptosis is a critical factor in their uncontrolled proliferation and survival. mdpi.com Therefore, compounds that can reactivate or initiate the apoptotic cascade are of significant therapeutic interest.

Derivatives of 1-benzyl-indole have been shown to exert their anticancer effects through the modulation of apoptotic pathways. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives, which can be conceptually derived from the 1-benzyl-indole scaffold, have been found to induce apoptosis in cancer cells. mdpi.com The investigation into the apoptotic impact of these derivatives has often focused on their effects on key regulatory proteins and enzymatic cascades.

A crucial family of proteases that execute the apoptotic program are the caspases. nih.gov The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a central event in the apoptotic process. Studies on related compounds have demonstrated their ability to increase the levels of these active caspases in cancer cells. mdpi.comnih.gov Furthermore, the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in determining a cell's fate. nih.gov Some anticancer agents derived from indole precursors have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis. mdpi.com

The microtubule network is a dynamic component of the cellular cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. nih.gov Consequently, microtubules are a well-established target for anticancer drugs. mdpi.com Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. Both classes of drugs can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com

While there is no direct evidence of this compound acting as a precursor for tubulin-targeting agents, the indole scaffold is present in a number of compounds that do interact with tubulin. The versatility of the this compound structure makes it a plausible starting point for the synthesis of novel microtubule inhibitors. The design of such molecules would aim to introduce functionalities that can interact with the binding sites on tubulin, such as the colchicine, vinca (B1221190) alkaloid, or taxane (B156437) binding sites. mdpi.comresearchgate.net For example, new 3-substituted oxindole (B195798) derivatives have been designed and synthesized as antiproliferative agents that exhibit anti-tubulin polymerization activity. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. dovepress.com Dysregulation of EGFR signaling, often through mutations or overexpression, is a common feature in many types of cancer, making it a prime target for therapeutic intervention. nih.gov

A number of derivatives synthesized from indole-based precursors have demonstrated potent inhibitory activity against EGFR. For example, novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have been synthesized and evaluated as EGFR inhibitors. dovepress.com Similarly, new series of 5-substituted-3-ethylindole-2-carboxamides have been designed with the aim of developing dual-targeted antiproliferative agents that inhibit both EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org The antiproliferative effects of these compounds were evaluated against various cancer cell lines, with some derivatives showing significant inhibitory activity. rsc.org Furthermore, benzimidazole (B57391) derivatives, which share a heterocyclic core with indoles, have also been identified as potent EGFR inhibitors. nih.gov

The general structure of this compound provides a scaffold that can be elaborated to fit into the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity and downstream signaling pathways.

| Derivative Class | Target | Key Findings |

| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones | EGFR | Showed potential as EGFR kinase inhibitors. |

| 5-Substituted-3-ethylindole-2-carboxamides | EGFR/CDK2 | Some derivatives displayed potent dual inhibitory activity. |

| Benzimidazole-based compounds | EGFR | Identified as strong inhibitors of EGFR with antiproliferative properties. |

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov While primarily associated with pigmentation, tyrosinase inhibitors are also explored for their potential in treating hyperpigmentation disorders and in the prevention of melanoma. nih.gov The indole structure is a feature of some known tyrosinase inhibitors.

Derivatives of 1-benzyl-indole have been synthesized and evaluated for their ability to inhibit tyrosinase. A novel series of N-1 and C-3 substituted indole-based thiosemicarbazones, which can be synthesized from carbaldehyde precursors, displayed very good to moderate inhibition of tyrosinase. nih.govrsc.org Structure-activity relationship (SAR) studies of these compounds revealed that substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazone moiety enhanced the inhibitory potential against tyrosinase. nih.govrsc.org

The mechanism of tyrosinase inhibition by these derivatives is often competitive, meaning they bind to the active site of the enzyme and prevent the binding of its natural substrate, tyrosine. mdpi.com In silico molecular docking studies have been used to predict the binding affinity and interaction patterns of these compounds within the tyrosinase active site. nih.gov These studies, combined with kinetic analyses, provide a detailed understanding of the inhibitory mechanism at a molecular level.

| Derivative Class | Inhibition Potency (IC50) | Key SAR Findings |

| N-1 and C-3 substituted indole-based thiosemicarbazones | 12.40 ± 0.26 μM to 47.24 ± 1.27 μM | 4-substitution at the benzyl or phenyl ring of the thiosemicarbazone enhanced activity. |

| Benzothiazole derivatives | Some compounds showed IC50 values in the sub-micromolar range. | The number and position of hydroxyl groups on the phenyl ring are crucial for activity. |

Induction of Cellular Reactive Oxygen Species (ROS)

The biological activity of many nitroaromatic compounds, including derivatives of this compound, is closely linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netresearchgate.netnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), which at high levels can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death. nih.govnih.govresearchgate.net

The mechanism for ROS production by these nitroindole derivatives often involves the enzymatic reduction of the nitro group (NO₂). researchgate.net In target cells, particularly in certain parasites, enzymes known as nitroreductases (NTRs) can transfer electrons to the nitro group. researchgate.netmdpi.com This one-electron reduction forms an unstable nitro-anion radical. researchgate.net In the presence of molecular oxygen, this radical can undergo a futile cycling process where it transfers the electron to oxygen, regenerating the parent nitro compound and producing a superoxide anion. researchgate.net This process can repeat, leading to a significant accumulation of ROS within the cell. researchgate.netnih.gov

This induced state of oxidative stress can overwhelm the cell's antioxidant defense systems, such as glutathione (B108866) and thioredoxin, disrupting the normal redox balance. nih.gov The resulting cellular damage is a key factor in the cytotoxic effects observed, including the activation of apoptotic (cell death) pathways. nih.govworldscientificnews.comnih.gov The selective activation of these nitro compounds by NTRs present in specific parasites, but absent in host cells, can provide a basis for selective toxicity against the pathogen. nih.gov

Antitrypanosomatid and Antileishmanial Activity (for specific derivatives)

Derivatives of 5-nitroindole have been a focal point of research for new treatments against trypanosomatid diseases, such as leishmaniasis and trypanosomiasis, which are caused by protozoan parasites of the Leishmania and Trypanosoma genera, respectively. nih.govtandfonline.com

In Vitro Activity against Leishmania spp. and Trypanosoma spp.

Numerous studies have demonstrated the potent in vitro activity of 5-nitroindole and related 5-nitroindazole (B105863) derivatives against various species of Leishmania and Trypanosoma. These compounds have been evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasites.

Several 5-nitroindole-rhodanine conjugates have shown significant leishmanicidal activity. For instance, one derivative (conjugate 3f) was particularly active against Leishmania donovani, the causative agent of visceral leishmaniasis, while another (derivative 3d) was most potent against Leishmania major, which causes cutaneous leishmaniasis. tandfonline.com Similarly, series of 2-benzyl-5-nitroindazolin-3-one and 3-alkoxy-1-benzyl-5-nitroindazole derivatives have exhibited strong antileishmanial effects against Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. nih.govnih.gov In some cases, the activity against intracellular amastigotes was comparable to the reference drug Amphotericin B. nih.govnih.gov

While the antileishmanial activity is often pronounced, the antitrypanosomal activity of the same compounds can be less significant. nih.govtandfonline.com However, other related nitro-heterocyclic compounds, such as 5-nitroindazole derivatives, have shown outstanding activity against the replicative forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.gov

Below is a table summarizing the in vitro antiparasitic activity of selected 5-nitroindole and 5-nitroindazole derivatives.

| Compound Series | Parasite Species | IC₅₀ / EC₅₀ (µM) | Target Stage | Reference |

| 5-Nitroindole-rhodanine conjugate (3d) | L. major | 0.92 | Amastigote | tandfonline.com |

| 5-Nitroindole-rhodanine conjugate (3f) | L. donovani | 2.02 | Amastigote | tandfonline.com |

| 2-benzyl-5-nitroindazolin-3-one derivative | L. amazonensis | 0.46 | Amastigote | nih.gov |

| 1-alkyl-2-benzyl-5-nitroindazolin-3-one (16) | T. cruzi (Y strain) | 0.41 | Amastigote | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. amazonensis | ≤ 5 | Amastigote | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. infantum | ≤ 5 | Amastigote | nih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazole (NV8) | L. mexicana | ≤ 5 | Amastigote | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration of a compound required to inhibit 50% of the parasite's growth or viability.

Correlation of Structural Features with Antiparasitic Efficacy

The structure-activity relationship (SAR) of these compounds reveals that specific molecular features are critical for their antiparasitic potency. The presence of the nitro group at the 5-position of the indole or indazole ring is a recurring feature in active derivatives. mdpi.comnih.gov This group is often essential for the mechanism of action, which involves bioreduction by parasitic NTRs to generate cytotoxic ROS. researchgate.netmdpi.com

Modifications at other positions on the heterocyclic core also significantly influence activity and selectivity. For the this compound scaffold, derivatization at the C3-aldehyde position, such as forming conjugates with rhodanine (B49660), has been shown to produce compounds with enhanced antiprotozoal activity. nih.gov The nature of the substituent at the N1 position of the indole ring is also crucial. The benzyl group is a common feature, but variations in this substitution can modulate the biological effect. nih.gov

In studies on related 5-nitroindazole derivatives, it was found that the introduction of hydrophilic fragments can play a key role in improving the selectivity index, meaning the compound is more toxic to the parasite than to mammalian host cells. nih.gov Furthermore, the specific arrangement of substituents can fine-tune the compound's properties, such as lipophilicity, which affects its ability to cross cellular membranes and reach its target within the parasite. mdpi.comfrontiersin.org

Antimicrobial Activities (for specific derivatives)

In addition to their antiparasitic properties, certain derivatives of the 5-nitroindole scaffold have been investigated for their broader antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.govencyclopedia.pub The mechanism of action is often thought to be similar to their antiparasitic activity, involving the reduction of the nitro group to produce toxic intermediates that cause cellular damage. encyclopedia.pub

Research has shown that the antimicrobial spectrum of these compounds can be quite specific. For example, a series of 5-nitro-3-phenyliminoindol-2(3H)-ones demonstrated growth inhibition against Gram-positive bacteria but had little to no effect on Gram-negative bacteria and lacked antifungal activity. nih.gov In contrast, other studies on different indole derivatives, such as indole-3-aldehyde hydrazones, have reported a broad spectrum of activity against both bacteria and fungi. researchgate.net Indolone-N-oxides have also shown good antitubercular activity in the low micromolar range. nih.gov

The structural features of the derivatives play a significant role in determining their antimicrobial efficacy. The type and position of substituents on the indole ring can greatly influence the compound's activity against different microbial strains. mdpi.comnih.govmdpi.com

The following table summarizes the antimicrobial activity of some indole derivatives against selected microorganisms.

| Compound Series | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Gram-positive bacteria | Growth inhibition | Not specified | nih.gov |

| Indole-3-aldehyde hydrazones | S. aureus / MRSA | Antibacterial | 6.25 - 100 | researchgate.net |

| Indole-3-aldehyde hydrazones | E. coli | Antibacterial | 6.25 - 100 | researchgate.net |

| Indole-3-aldehyde hydrazones | C. albicans | Antifungal | 6.25 - 100 | researchgate.net |

| Indolone-N-oxide (Compound 64) | E. hirae | Antibacterial | More potent than nalidixic acid | nih.gov |

| Indolone-N-oxide (Compound 52) | C. albicans | Antifungal | Equipotent to clotrimazole | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Computational and Theoretical Studies on 1 Benzyl 5 Nitroindole 3 Carbaldehyde and Its Analogues

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

Molecular docking studies are pivotal in predicting the binding affinities between a ligand, such as 1-Benzyl-5-nitroindole-3-carbaldehyde, and a biological target. This predictive power is crucial for identifying potential drug candidates. The binding affinity is often quantified by a scoring function, which estimates the free energy of binding. A lower binding energy typically indicates a more stable and potent ligand-target complex. ajchem-a.comdergipark.org.tr

For instance, in studies of similar 5-nitroindole (B16589) derivatives, molecular docking has been successfully employed to predict their binding affinities to various biological targets. These studies have shown that the nitro group at the 5-position of the indole (B1671886) ring can significantly influence the binding affinity. For example, derivatives of 5-nitroindole have been investigated as binders for the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer. nih.govnih.gov The docking scores obtained from such studies help in ranking compounds based on their potential efficacy.

| Compound Analogue | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 3-ethyl-1H-indole derivative | COX-2 | -11.35 to -10.40 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | α5β1 integrin | -7.7 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | DNA | -7.4 |

Beyond predicting binding affinities, molecular docking provides a detailed, three-dimensional view of the binding mode and interaction profile of a ligand within the active site of a target protein. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

For indole-based compounds, docking studies have revealed key interactions that govern their binding. The indole scaffold itself can participate in various non-covalent interactions, including hydrogen bonding (with the indole nitrogen acting as a donor) and hydrophobic interactions. The substituents on the indole ring play a crucial role in defining the specific interaction profile.

In the case of this compound, the following interactions can be anticipated based on its structure and studies of related molecules:

Hydrogen Bonding: The oxygen atom of the nitro group and the oxygen atom of the carbaldehyde group are potential hydrogen bond acceptors, interacting with donor residues in the active site of a protein.

Hydrophobic Interactions: The benzyl (B1604629) group and the indole ring system provide a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-Stacking Interactions: The aromatic rings of the indole and the benzyl group can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Studies on related 5-nitroindole derivatives targeting the c-Myc G-quadruplex have shown that these ligands can interact with the terminal G-quartets of the structure. nih.govnih.gov The specific orientation and interactions are dictated by the substituents on the indole core. For this compound, the benzyl group would likely orient itself to fit into a hydrophobic pocket, while the nitro and carbaldehyde groups would form specific hydrogen bonds that anchor the ligand in the binding site.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it It has become a standard tool in computational chemistry for studying the properties of molecules, including their geometry, electronic structure, and spectroscopic parameters.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations would provide precise information about its bond lengths, bond angles, and dihedral angles. Studies on similar substituted indoles have demonstrated the accuracy of DFT methods, such as B3LYP with a 6-311G(d,p) basis set, in predicting geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. scispace.com For nitro-substituted aromatic compounds, the nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic properties and reactivity.

| Parameter | Typical Calculated Value for Substituted Indoles |

|---|---|

| Indole C-C bond lengths | 1.36 - 1.45 Å |

| Indole C-N bond lengths | 1.37 - 1.40 Å |

| Sum of angles around indole nitrogen | ~360° (sp2 hybridized) |

DFT calculations are a powerful tool for predicting the vibrational and electronic spectra of molecules. The calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

FT-IR and FT-Raman Spectroscopy: DFT can be used to calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (typically around 1650-1700 cm⁻¹), the N-O stretching of the nitro group (symmetric and asymmetric stretches around 1350 cm⁻¹ and 1520 cm⁻¹ respectively), and various C-H and C-C stretching and bending vibrations of the indole and benzyl rings. esisresearch.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to transitions between molecular orbitals (e.g., HOMO to LUMO). For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from the π-π* transitions within the conjugated indole system, influenced by the nitro and carbaldehyde substituents.

| Spectroscopic Technique | Characteristic Vibration/Transition | Predicted Wavenumber/Wavelength Range |

|---|---|---|

| FT-IR / FT-Raman | C=O stretch (aldehyde) | 1650 - 1700 cm⁻¹ |

| FT-IR / FT-Raman | NO₂ asymmetric stretch | ~1520 cm⁻¹ |

| FT-IR / FT-Raman | NO₂ symmetric stretch | ~1350 cm⁻¹ |

| UV-Vis | π-π* transitions | 200 - 400 nm |

The reactivity of a molecule can be further understood by analyzing its Molecular Electrostatic Potential (MEP) and Fukui functions, which are derived from DFT calculations.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro and carbaldehyde groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. xisdxjxsu.asia

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the condensed Fukui functions for each atom, one can pinpoint the most probable sites for chemical reactions. For this compound, the analysis would likely identify the carbonyl carbon of the aldehyde group as a primary site for nucleophilic attack, while the oxygen atoms of the nitro group would be susceptible to electrophilic attack. xisdxjxsu.asia This information is crucial for understanding the chemical behavior of the molecule and for designing synthetic routes.

Conformational and Isomeric (Z/E) Studies

Computational analysis of this compound reveals several key aspects of its molecular geometry and potential isomerism, which are crucial for understanding its interaction with biological targets. The molecule's structure allows for conformational flexibility primarily due to rotation around single bonds, and the potential for geometric isomerism in its derivatives.

Conformational Analysis: The three-dimensional structure of this compound is largely defined by the rotational freedom around two key single bonds: the bond connecting the benzyl group to the indole nitrogen (N1-CH₂) and the bond linking the carbaldehyde group to the indole ring (C3-CHO).

Rotation of the N-Benzyl Group: The orientation of the benzyl group relative to the indole plane is a critical conformational parameter. Free rotation around the N1-CH₂ bond can lead to various conformers. Theoretical studies on similar N-benzyl substituted amides and phenethylamines have shown that the energetic barriers to this rotation are relatively low, suggesting that multiple conformations can exist in equilibrium at room temperature. scielo.brnih.gov The specific preferred orientation will be influenced by steric hindrance between the benzyl ring and the indole core, as well as potential non-covalent interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the lowest energy (most stable) conformations. For instance, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide identified nine stable conformations (four Z and five E structures) through DFT calculations. scielo.br

Isomeric (Z/E) Studies: Z/E isomerism, also known as geometric isomerism, occurs in compounds with restricted rotation around a bond, typically a carbon-carbon or carbon-nitrogen double bond. csic.es For this compound itself, the aldehyde group does not exhibit Z/E isomerism. However, this becomes a significant factor in its derivatives where the aldehyde's carbonyl group has reacted to form a double bond, such as in oximes or semicarbazones.

Oxime and Semicarbazone Derivatives: When this compound reacts with hydroxylamine (B1172632) or semicarbazide, it forms an oxime (-CH=N-OH) or a semicarbazone (-CH=N-NH-CO-NH₂) at the C3 position, respectively. The resulting C=N double bond is subject to restricted rotation, leading to the formation of syn (Z) and anti (E) isomers. csic.esmdpi.com Studies on indole-3-carboxaldehyde (B46971) oximes have shown that both isomers can be formed, and their ratio can depend on the reaction conditions. mdpi.com Similarly, research on indole-3-carbaldehyde semicarbazones confirmed the existence of Z/E isomerism with respect to the C=N bond, with 2D NMR techniques like NOESY being used to identify the specific configuration, which was often the E isomer. csic.es

The specific isomeric form of a derivative can significantly impact its biological activity, as the spatial arrangement of atoms determines how it fits into a target's binding site. Therefore, computational studies are vital to predict the relative stability of these isomers and to guide the synthesis of the more active form.

In Silico Screening and Rational Drug Design Approaches

The this compound scaffold is a promising starting point for rational drug design and in silico screening campaigns aimed at discovering novel therapeutic agents. Computational methods allow for the efficient evaluation of large virtual libraries of its analogues, predicting their potential biological activity and guiding the synthesis of the most promising candidates. nih.govnih.govnih.gov

Molecular Docking and Virtual Screening: Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a specific protein target. d-nb.info For analogues of this compound, this involves docking virtual libraries of derivatives into the active sites of enzymes or receptors implicated in disease.

For example, in the design of novel tyrosinase inhibitors, N-benzyl indole thiosemicarbazones were synthesized and evaluated. rsc.org In silico docking studies were performed to understand the structure-activity relationships (SAR), revealing that substitutions on the benzyl or phenyl ring could enhance inhibitory potential. rsc.org Similarly, indole-3-carboxaldehyde hybrids have been designed and docked against xanthine (B1682287) oxidase, with molecular dynamics simulations confirming the stability of the ligand-enzyme complex. nih.gov These studies provide a blueprint for how this compound analogues could be screened against various targets. The nitro group at the 5-position and the benzyl group at the N1 position are key points for modification to optimize interactions like hydrogen bonding, and π-π stacking within a target's active site.

Table 1: Example Docking Scores of Indole Analogues Against Various Enzyme Targets

| Compound Type | Target Enzyme | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| p-Nitrophenyl Hydrazones | Cyclooxygenase-2 (COX-2) | -12.6 (Celecoxib standard) | d-nb.info |

| Indole-based Thiosemicarbazones | Tyrosinase | -7.2 to -8.5 | rsc.org |

| N-benzyl-3-indole derivatives | DNA Gyrase B (E. coli) | -8.1 to -8.4 | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, a QSAR model could be developed by synthesizing a library of analogues with variations in the substituents on the benzyl and indole rings. By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric) and correlating them with experimentally determined activity (like IC₅₀ values), a predictive model can be built. nih.govnih.gov This model can then be used to predict the activity of unsynthesized compounds, prioritizing the most potent ones for synthesis and testing. For instance, QSAR studies on indole derivatives as antibacterial agents have shown that properties like electronic energy and dipole moment are correlated with efficacy against S. aureus. nih.govnih.gov

Rational Design of Enzyme Inhibitors: The indole-3-carbaldehyde moiety is a versatile precursor for creating compounds that can interact with various enzymes. researchgate.net Rational drug design strategies have been applied to develop indole-based inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.govaku.edu.tr In these studies, the indole core acts as an anchor, while modifications are made to introduce functionalities that interact with key residues in the enzyme's active site. The N-benzyl group of this compound can be designed to interact with the peripheral anionic site (PAS) of cholinesterases, a strategy known to enhance inhibitory potency.

Table 2: In Vitro Inhibitory Activity of Selected Indole Analogues

| Compound Class | Target | IC₅₀ Value | Reference |